LPA5 antagonist 3
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Overview
Description
Lysophosphatidic acid receptor 5 antagonist 3 is a compound that targets lysophosphatidic acid receptor 5, a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown potential in modulating inflammatory and neuropathic pain, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor 5 antagonist 3 involves multiple steps, including the formation of isoquinolone derivatives. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of lysophosphatidic acid receptor 5 antagonist 3 requires scaling up the synthetic routes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Lysophosphatidic acid receptor 5 antagonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
Scientific Research Applications
Lysophosphatidic acid receptor 5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lysophosphatidic acid receptor 5 signaling pathways and their modulation.
Mechanism of Action
Lysophosphatidic acid receptor 5 antagonist 3 exerts its effects by binding to lysophosphatidic acid receptor 5, thereby inhibiting its activation by lysophosphatidic acid. This blockade prevents downstream signaling events that lead to inflammation, pain, and other pathological processes. The molecular targets involved include various signaling pathways such as the phosphorylation of transcription factors and the modulation of cytokine production .
Comparison with Similar Compounds
Lysophosphatidic acid receptor 5 antagonist 3 is unique in its high selectivity and potency compared to other similar compounds. Some similar compounds include:
AS2717638: Another lysophosphatidic acid receptor 5 antagonist with moderate in vivo efficacy.
Compound 65 and 66: Isoquinolone derivatives with comparable in vitro potency and selectivity against other lysophosphatidic acid receptors.
Lysophosphatidic acid receptor 5 antagonist 3 stands out due to its excellent selectivity, moderate metabolic stability, and high aqueous solubility, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H20F3NO4 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-[[2,2-difluoropropyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C24H20F3NO4/c1-24(26,27)15-28(14-16-6-8-18(9-7-16)23(30)31)22(29)17-10-12-19(13-11-17)32-21-5-3-2-4-20(21)25/h2-13H,14-15H2,1H3,(H,30,31) |
InChI Key |
ADACZCWUHYGVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3F)(F)F |
Origin of Product |
United States |
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